Tert-butyl 4-(7-hydroxyheptyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(7-hydroxyheptyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a tert-butyl group, a hydroxyheptyl chain, and a piperazine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(7-hydroxyheptyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 7-hydroxyheptyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(7-hydroxyheptyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Various nucleophiles can be used to substitute the tert-butyl group under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 4-(7-hydroxyheptyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(7-hydroxyheptyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyheptyl chain and tert-butyl group can enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Uniqueness
Tert-butyl 4-(7-hydroxyheptyl)piperazine-1-carboxylate is unique due to its specific structure, which combines a hydroxyheptyl chain with a piperazine ring and a tert-butyl group. This unique combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable intermediate in various fields of research and industry.
Properties
Molecular Formula |
C16H32N2O3 |
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Molecular Weight |
300.44 g/mol |
IUPAC Name |
tert-butyl 4-(7-hydroxyheptyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H32N2O3/c1-16(2,3)21-15(20)18-12-10-17(11-13-18)9-7-5-4-6-8-14-19/h19H,4-14H2,1-3H3 |
InChI Key |
IGYPTFQETABFIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCCCCCO |
Origin of Product |
United States |
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